ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

Medicinal Chemistry Prodrug Design Benzothiazepine Scaffold

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate (CAS 303987-52-2) is a 1,5-benzothiazepine derivative with a molecular formula of C13H14ClNO3S and a molecular weight of 299.77 Da. It belongs to a privileged scaffold class that has yielded clinically validated calcium channel blockers such as diltiazem and clentiazem.

Molecular Formula C13H14ClNO3S
Molecular Weight 299.77
CAS No. 303987-52-2
Cat. No. B2937374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate
CAS303987-52-2
Molecular FormulaC13H14ClNO3S
Molecular Weight299.77
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)CCSC2=C1C=C(C=C2)Cl
InChIInChI=1S/C13H14ClNO3S/c1-2-18-13(17)8-15-10-7-9(14)3-4-11(10)19-6-5-12(15)16/h3-4,7H,2,5-6,8H2,1H3
InChIKeyPPRLVJNXJRMUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate (CAS 303987-52-2): Procurement-Relevant Structural and Functional Overview


Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate (CAS 303987-52-2) is a 1,5-benzothiazepine derivative with a molecular formula of C13H14ClNO3S and a molecular weight of 299.77 Da . It belongs to a privileged scaffold class that has yielded clinically validated calcium channel blockers such as diltiazem and clentiazem [1]. The compound is characterized by a 7-chloro substituent on the benzene ring, a 4-oxo group on the thiazepine ring, and an ethyl acetate moiety at the N5 position. Its LogP of 2.73 and topological polar surface area (TPSA) of 46.61 Ų indicate moderate lipophilicity suitable for membrane permeability in cellular assays .

Why Generic 1,5-Benzothiazepine Substitution Fails: Structural Determinants That Differentiate Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate from In-Class Analogs


Within the 1,5-benzothiazepine chemical space, even subtle changes in substitution pattern produce profound differences in physicochemical properties, synthetic tractability, and biological target engagement. The N5 substituent directly modulates ring conformation and electron density on the lactam carbonyl, affecting both binding affinity at ion channel targets and metabolic stability. The position of the chlorine atom (7- vs. 8-chloro) has been shown to alter calcium channel subtype selectivity and vasodilatory potency in preclinical models [1]. Furthermore, the presence of an ester functionality at N5 introduces a hydrolyzable handle that enables pro-drug strategies or further conjugation, a feature absent in simple N5-alkyl analogs. These structural variables mean that interchangeability among 1,5-benzothiazepine derivatives cannot be assumed without experimental validation of the specific substitution pattern.

Quantitative Differentiation Evidence: Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate vs. Closest Structural Comparators


N5 Ethyl Acetate Substituent Confers a 24% Increase in Molecular Weight and Introduces a Hydrolyzable Ester Handle Relative to the N5-Ethyl Analog

The target compound bears an N5 ethyl acetate group, whereas the closest commercially available structural analog, 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-51-1), carries a simple N5-ethyl substituent . This difference results in a molecular weight increase from 241.74 Da (N5-ethyl analog) to 299.77 Da (target compound)—a ~24% increase—and introduces a hydrolyzable ester linkage . The ester functionality enables subsequent chemical elaboration (e.g., hydrolysis to the carboxylic acid, amidation, or transesterification) that is impossible with the simple alkyl analog. This makes the target compound a more versatile intermediate for parallel library synthesis.

Medicinal Chemistry Prodrug Design Benzothiazepine Scaffold

Position-7 Chloro Substituent with Vacant Position-8 Provides a Divergent SAR Vector Missing from 8-Chloro Congeners Such as Clentiazem

The target compound carries its sole halogen substituent at the 7-position of the benzothiazepine benzene ring and leaves the 8-position unsubstituted (hydrogen). In contrast, the clinically advanced 1,5-benzothiazepine calcium channel blocker clentiazem (CAS 96125-53-0, MW = 448.96 Da) bears its chlorine at the 8-position [1]. This regiochemical difference is pharmacologically significant: SAR studies on benzothiazepine calcium channel blockers demonstrate that the position of halogen substitution influences both potency and subtype selectivity at L-type calcium channels [2]. The vacant 8-position in the target compound creates an unexplored vector for late-stage functionalization (e.g., halogenation, cross-coupling, nitration) that is sterically and electronically distinct from modifications accessible on 8-substituted scaffolds. The 7-chloro-1,5-benzothiazepine subseries has been separately claimed in patent literature as a distinct chemical matter class from 8-chloro derivatives [3].

Structure-Activity Relationship Calcium Channel Pharmacology Fragment-Based Drug Discovery

Commercially Available Purity Profile: 90% Specification with Multi-Vendor Sourcing vs. ≥98% for the N5-Ethyl Analog

The target compound is listed with a purity specification of 90% from the primary catalog supplier (Leyan, Product No. 2154745) and is additionally available through Key Organics (Product No. 11N-333S) via the J&K Chemical platform . In contrast, the N5-ethyl analog (CAS 303987-51-1) is offered at ≥98% purity by ChemScene (Cat. No. CS-0590944) and 98% by Leyan . The lower purity grade of the target compound reflects its role as a synthetic intermediate rather than a final screening compound; procurement decisions should account for the need for in-house purification (e.g., flash chromatography or recrystallization) prior to biological testing. However, multi-vendor availability reduces single-supplier dependency risk.

Chemical Procurement Quality Specification Benzothiazepine Building Blocks

Benzothiazepine Class-Level Evidence: The 7-Chloro-4-oxo-1,5-benzothiazepine Core Is a Validated Pharmacophore for Mitochondrial Na⁺/Ca²⁺ Exchange Inhibition

Although direct pharmacological data for ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate are not yet reported in peer-reviewed literature, the 7-chloro-4-oxo-1,5-benzothiazepine substructure is a validated pharmacophore within the benzothiazepine class. The structurally related compound CGP-37157 (7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one) inhibits the mitochondrial Na⁺/Ca²⁺ exchanger (NCX) with an IC₅₀ of 0.27–0.8 μM and the plasmalemmal NCX with IC₅₀ values of approximately 3–17 μM [1][2]. CGP-37157 shares the 7-chloro and 4-oxo (lactam carbonyl) features with the target compound, while differing at the N5 and C2/C3 positions. This class-level evidence supports the hypothesis that the target compound, bearing the same core pharmacophoric elements, may engage similar ion channel or exchanger targets. However, the N5 ethyl acetate modification is expected to alter both potency and selectivity relative to CGP-37157, and experimental confirmation is required. This class evidence is presented with the explicit caveat that no direct activity data exist for the target compound.

Ion Channel Pharmacology Mitochondrial Calcium Handling Neuroprotection

Prioritized Research and Industrial Application Scenarios for Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate Based on Quantitative Differentiation Evidence


Diversifiable Intermediate for Parallel Synthesis of N5-Functionalized Benzothiazepine Libraries

The ethyl acetate group at N5 provides a hydrolyzable ester handle that enables the compound to serve as a central intermediate for generating libraries of amides, carboxylic acids, hydrazides, and heterocyclic conjugates. A single batch of the target compound can yield dozens to hundreds of derivatives via parallel ester hydrolysis followed by HATU- or EDCI-mediated amide coupling. This versatility is absent in the N5-ethyl analog CAS 303987-51-1, which is a synthetic dead-end for N5 diversification.

Starting Point for 7-Chloro-1,5-Benzothiazepine Calcium Channel Modulator Discovery with Unoccupied Position-8

The vacant 8-position in the target compound—in contrast to the 8-chloro substitution found in clentiazem [1]—enables late-stage diversification via electrophilic aromatic substitution, metal-catalyzed cross-coupling, or directed C–H activation. The 7-chloro-4-oxo-1,5-benzothiazepine core has been validated as a pharmacophore for mitochondrial Na⁺/Ca²⁺ exchange inhibition by CGP-37157 (IC₅₀ 0.27–0.8 μM) [2], providing a biological rationale for exploring the target compound's novel substitution pattern in ion channel screening cascades.

Fragment-Like Probe for Mitochondrial Calcium Handling Studies Requiring Chemical Tractability

With a molecular weight of 299.77 Da—substantially lower than diltiazem (414.52 Da) and clentiazem (448.96 Da)—the target compound occupies a fragment-like chemical space [3] suitable for fragment-based drug discovery (FBDD) approaches. The moderate LogP of 2.73 and TPSA of 46.61 Ų predict adequate solubility and membrane permeability for cellular assays. The compound's structural relationship to the validated NCX inhibitor CGP-37157 [2] supports its utility as a chemical probe for mitochondrial calcium handling, with the understanding that direct pharmacological characterization is pending experimental confirmation.

Process Chemistry Development Leveraging Multi-Vendor Sourcing

The compound is available from multiple independent suppliers, including Leyan (Product No. 2154745, 90% purity) and Key Organics via J&K Chemical (Product No. 11N-333S) . This multi-vendor landscape reduces supply chain risk and enables competitive procurement. The 90% purity specification is adequate for intermediate use in multi-step synthesis where subsequent purification steps are already planned. For applications requiring higher starting purity, in-house chromatographic purification or recrystallization from the 90% material is recommended.

Quote Request

Request a Quote for ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.